2,4-Diiodopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-diiodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2N/c6-4-1-2-8-5(7)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTXEJXZFOIMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509152 | |
| Record name | 2,4-Diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83674-71-9 | |
| Record name | 2,4-Diiodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83674-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diiodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2,4 Diiodopyridine and Key Halogenated Pyridine Intermediates
Regioselective Halogenation Strategies
Regioselective halogenation is crucial for the controlled synthesis of specific halopyridine isomers. chemrxiv.orgnsf.gov Overcoming the intrinsic reactivity patterns of the pyridine (B92270) ring often requires specialized methodologies to direct halogen atoms to the desired positions. researchgate.net
The "halogen dance" reaction is a powerful method for synthesizing halogenated aromatic compounds that might be otherwise difficult to access. clockss.orgacs.org This reaction involves the base-induced intramolecular migration of a halogen atom from its initial position to a more thermodynamically stable one on the aromatic ring, creating a new organometallic intermediate that can be trapped by an electrophile. clockss.org This process is particularly useful for introducing functional groups at positions not accessible through classical metalation or substitution reactions. clockss.org
A convenient synthesis of 2-bromo-4-iodopyridine (B27774), a key precursor for 2,4-disubstituted pyridines, utilizes a halogen dance reaction starting from 2-bromopyridine (B144113). researchgate.netthieme-connect.com In this procedure, treatment of 2-bromopyridine with a strong base, such as lithium diisopropylamide (LDA), at low temperatures leads to deprotonation. thieme-connect.comthieme-connect.com This is followed by the migration of the bromine atom and subsequent iodination at the C4 position upon quenching with iodine (I₂). researchgate.netthieme-connect.com While there can be concerns about bromine migration leading to product mixtures, this method has been successfully applied to yield 2-bromo-4-iodopyridine efficiently. thieme-connect.com This "halogen dance" circumvents a lengthy multi-step process that would otherwise involve N-oxide formation, nitration, reduction, and diazotization. thieme-connect.com
The reaction can be influenced by catalysts; for instance, catalytic amounts of bromine or potassium hexamethyldisilazide (KHMDS) have been shown to accelerate halogen dance reactions in bromo-substituted pyridines. chemrxiv.org The diversity of halogen dance reactions, including 1,2-, 1,3-, and 1,4-shifts, allows for flexible functionalization of the pyridine ring. clockss.org
Pyridine N-oxides are valuable intermediates in pyridine chemistry because the N-oxide group alters the ring's electronic properties. bhu.ac.inscripps.edu It activates the C2 and C4 positions for both electrophilic and nucleophilic attack, providing a synthetically useful pathway to introduce substituents that are otherwise difficult to install. bhu.ac.inscripps.edu After substitution, the N-oxide can be removed through deoxygenation. bhu.ac.inorganic-chemistry.org
An efficient one-step method for preparing dihalopyridines, such as 2,4-dibromopyridine (B189624), involves a tandem nucleophilic substitution-N-oxide reduction process. researchgate.netdoi.org This strategy starts from a corresponding nitroazine N-oxide. researchgate.net The process combines the nucleophilic displacement of a group on the pyridine ring with the simultaneous or sequential reduction of the N-oxide functionality. This approach provides a reliable and efficient route to conjugated pyridine building blocks. researchgate.netresearchgate.net
The general mechanism involves the activation of the N-oxide, which enhances the electrophilicity of the C2 and C4 positions, facilitating nucleophilic attack. thieme-connect.de Following the substitution, a deoxygenation step, which can be achieved with various reducing agents, restores the pyridine ring. organic-chemistry.org This tandem approach streamlines the synthesis by combining two key transformations into a single operational step.
Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles onto an aromatic ring. wikipedia.org In the context of pyridines, which are electron-deficient heterocycles, SNAr reactions occur more readily than on benzene (B151609) rings, especially when the ring is activated by electron-withdrawing groups or when the halogen is at the C2 or C4 position. wikipedia.orgresearchgate.net
A common application of SNAr in the synthesis of iodo-pyridines is the halide exchange reaction, often referred to as the Finkelstein reaction. manac-inc.co.jp This method involves treating a chloro- or bromopyridine with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a polar solvent. manac-inc.co.jp For instance, 2,4-diiodopyridine can be synthesized from 2,4-dichloropyridine (B17371) or 2,4-dibromopyridine via halide exchange. The reaction proceeds through a two-step addition-elimination mechanism where the iodide ion attacks the carbon bearing the leaving group (chloride or bromide), forming a negatively charged intermediate (Meisenheimer complex). pressbooks.pub The subsequent elimination of the leaving group restores the aromaticity of the ring. pressbooks.pub The presence of the ring nitrogen atom helps to stabilize the negative charge in the intermediate, facilitating the reaction at the C2 and C4 positions. wikipedia.org
The efficiency of SNAr can be enhanced by activating groups ortho or para to the leaving group. pressbooks.pub In some cases, the reaction can be catalyzed, such as in Ullmann-type couplings which use copper(I) iodide (CuI) to facilitate the exchange of chlorine with iodine at elevated temperatures.
Tandem Nucleophilic Substitution-N-Oxide Reduction Processes for Dihalopyridines
Organometallic Approaches in Dihalo- and Diiodopyridine Synthesis
Organometallic reagents are fundamental tools for C-C and C-heteroatom bond formation in pyridine chemistry, enabling functionalization that complements classical substitution methods.
Grignard reagents (RMgX) are highly versatile organometallic compounds used extensively in organic synthesis. uni-muenchen.de In pyridine chemistry, they can be used in two main ways: as nucleophiles in cross-coupling reactions with halopyridines, or by forming pyridyl Grignard reagents from halopyridines, which can then react with electrophiles. researchgate.net
The synthesis of functionalized pyridines can be achieved by reacting halopyridines with an organomagnesium reagent. For example, i-PrMgCl·LiCl, a "turbo" Grignard reagent, can be used to form pyridyl Grignard reagents in situ from iodopyridines. nih.govacs.org These intermediates can then undergo ligand-coupling reactions to form various bipyridines. nih.govacs.org This methodology demonstrates wide functional group tolerance and provides a modular route to complex pyridine structures. acs.org
A direct functionalization approach involves the activation of the pyridine ring with a Lewis acid, such as BF₃·OEt₂, which facilitates the addition of a Grignard reagent. uni-muenchen.de This method allows for the regioselective synthesis of 4-substituted pyridines. uni-muenchen.de The initial addition of the Grignard reagent to the activated pyridine-Lewis acid complex is followed by an aromatization step to yield the final product. uni-muenchen.de This strategy can be applied to introduce alkyl or aryl groups at the C4 position of a halopyridine, setting the stage for further transformations.
Directed metalation involves the deprotonation of an aromatic C-H bond at a specific position, guided by a directing group. The resulting organometallic species can then be trapped with an electrophile. While the C2 position of pyridine is most readily deprotonated due to the inductive effect of the nitrogen atom, achieving selective functionalization at the C4 position has been a significant challenge. researchgate.netnih.gov
Recent advances have shown that using specific bases can override the inherent C2 selectivity. For example, n-butylsodium (n-BuNa) has been successfully used to deprotonate and functionalize the C4 position of pyridine. nih.govnih.govresearchgate.net This method provides a pathway to 4-sodiopyridines, which can then be captured by various electrophiles, including iodine, to install a functional group at the C4 position. nih.gov Investigations have revealed that for unsubstituted pyridine, the C4 selectivity arises from a thermodynamic pathway involving the intermolecular exchange of metalation sites. nih.govnih.gov For 2,6-disubstituted pyridines, the C4-H can be removed directly. nih.govnih.gov
This deprotonative functionalization strategy is powerful for synthesizing 2,4-disubstituted pyridines. Starting with a 2-substituted pyridine, directed metalation at the C4 position followed by quenching with an iodine source would yield the desired 2-substituted-4-iodopyridine intermediate, a direct precursor to compounds like this compound through subsequent halogenation or halide exchange steps.
Grignard Reagent-Mediated Syntheses for Pyridine Functionalization
Green Chemistry Principles and Sustainable Synthesis Protocols for Pyridine Derivatives
The traditional synthesis of pyridines often involves harsh chemicals, high temperatures, and toxic solvents, which pose environmental and health risks. nih.govnih.gov In response, green chemistry principles are being integrated into pyridine synthesis to improve efficiency, reduce waste, and minimize energy consumption. nih.govfishersci.com Key advancements include the use of ionic liquids as recyclable solvents and catalysts, the development of one-pot multicomponent reactions (MCRs) that enhance atom economy, and the application of heterogeneous catalysts and earth-abundant metals to create milder and more sustainable reaction pathways. nih.govnih.govfishersci.com
Transition-Metal-Free Approaches for Bis-Heteroaryl Synthesis
The synthesis of bis-heteroaryls, a common structure in pharmaceuticals, has historically relied on transition-metal-catalyzed cross-coupling reactions. americanelements.com However, these methods can be costly and present challenges, especially for heteroaryl-heteroaryl couplings. americanelements.com To circumvent this, transition-metal-free alternatives have emerged as powerful strategies.
One notable method involves the ligand-coupling reactions between Grignard reagents and pyridylsulfonium salts. americanelements.comnih.gov This approach demonstrates broad functional group tolerance and facilitates the formation of various bis-heterocycle linkages, including 2,2'-, 2,3'-, and 2,4'-bipyridines. americanelements.comnih.gov The proposed mechanism proceeds through a hypervalent sulfurane intermediate, which forms when the Grignard reagent attacks the electropositive sulfur center of the salt. nih.gov Subsequent reductive elimination from this intermediate yields the desired bis-heteroaryl product without the need for a metal catalyst. nih.gov This methodology has been successfully applied to the synthesis of natural products like caerulomycin A and E. americanelements.com
Another innovative, transition-metal-free strategy enables the divergent synthesis of unsymmetrical bis-heteroaryl ketones through a one-pot, two-step process. nih.govabertay.ac.ukflybase.org This method utilizes N-propargylic β-enaminones, which are generated from the Michael addition of propargylamines to heteroaryl 1,2-alkynediones. nih.govflybase.org The reaction pathway can be directed by the choice of solvent. When alcohol is used as the solvent, a base-promoted cyclization leads to the formation of a 2-alkoxylated pyridine scaffold. nih.govflybase.org Conversely, using DMSO as the solvent promotes a different cascade reaction that results in the formation of a pyrrole (B145914) motif. nih.govflybase.org This divergent approach provides access to distinct heterocyclic scaffolds from a common intermediate.
| Starting Materials | Reaction Type | Key Features | Resulting Products |
| Grignard Reagents, Pyridylsulfonium Salts | Ligand-Coupling | Transition-metal-free, wide functional group tolerance | 2,2'-, 2,3'-, and 2,4'-bipyridines |
| Propargylamines, Heteroaryl 1,2-alkynediones | Base-Promoted Cascade | Transition-metal-free, solvent-controlled divergent synthesis | Unsymmetrical bis-heteroaryl ketones (2-alkoxylated pyridine or pyrrole scaffolds) |
Iron-Catalyzed Cyclization Pathways for Substituted Pyridines
Iron, being an earth-abundant and low-toxicity metal, is an attractive catalyst for promoting green chemical transformations. fishersci.atblkcommodities.com Facile and novel iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. fishersci.at One prominent pathway involves the cyclization of ketoxime acetates and aldehydes in the presence of an iron(III) chloride (FeCl3) catalyst. fishersci.atthegoodscentscompany.com This method produces 2,4,6-triarylsubstituted symmetrical pyridines in high yields without requiring any additives and has been successfully demonstrated on a gram scale. fishersci.atblkcommodities.com
The versatility of this approach has been expanded to include the modular synthesis of diverse pyridines from ketoxime carboxylates and N,N-dialkylanilines. wikipedia.orgnih.gov In this reaction, initiated by Fe-catalyzed N-O bond cleavage, the methylene (B1212753) carbon on the N,N-dialkylaniline acts as a one-carbon synthon. nih.gov The process uses readily available starting materials, tolerates a variety of functional groups, and produces 2,4-disubstituted and 2,4,6-trisubstituted pyridines in good to high yields under mild conditions. nih.gov
Below is a table summarizing research findings for this methodology:
| Reactants | Catalyst | Key Features | Product Type | Yield |
| Ketoxime acetates, Aldehydes | FeCl3 | Green synthesis, good functional group tolerance, additive-free | 2,4,6-triarylsubstituted symmetrical pyridines | High |
| Ketoxime carboxylates, N,N-dialkylanilines | FeCl3 | Modular synthesis, mild conditions, uses a one-carbon synthon | 2,4-disubstituted and 2,4,6-trisubstituted pyridines | Good to High |
Reactivity Profiles and Mechanistic Investigations of 2,4 Diiodopyridine and Analogs
Palladium-Catalyzed Cross-Coupling Reactions at Vicinal and Distal Halogen Sites
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of 2,4-diiodopyridine and its analogs, the regioselectivity of these reactions is a critical aspect, often dictated by the choice of catalyst, ligands, and reaction conditions.
Suzuki-Miyaura Cross-Coupling: Regioselectivity and Ligand Control
The Suzuki-Miyaura cross-coupling is a widely utilized reaction for forming C-C bonds. In the case of 2,4-dihalopyridines, the conventional regioselectivity favors reaction at the C2 position, which is α to the nitrogen atom. nih.govwhiterose.ac.ukacs.orgresearchgate.netresearchgate.net This preference is attributed to the lower carbon-halogen bond dissociation energy (BDE) at the C2 position, making it more susceptible to oxidative addition by the palladium catalyst. nih.gov
However, achieving C4-selectivity is a significant challenge but has been accomplished through careful control of reaction parameters. whiterose.ac.ukacs.orgnih.govrsc.org The use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, has been shown to promote C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyridines. nih.gov In some instances, ligand-free conditions, often referred to as "Jeffery" conditions, have demonstrated remarkable C4-selectivity, suggesting the involvement of palladium nanoparticles as the active catalytic species. nih.gov
The choice of palladium precatalyst and ligands plays a crucial role in determining the regiochemical outcome. For instance, studies on 2,4-dibromopyridine (B189624) have shown that while mononuclear palladium catalysts typically yield the C2-arylated product, multinuclear palladium species like Pd3-type clusters and nanoparticles can switch the selectivity to the C4 position. whiterose.ac.ukacs.org This highlights the importance of catalyst speciation in controlling the reaction pathway.
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dihalopyridines
| Substrate | Catalyst/Ligand | Conditions | Major Product | Reference |
| 2,4-Dichloropyridine (B17371) | Pd(PEPPSI)(IPr) | Na2CO3, KI, PEG400 | C4-arylation | nih.gov |
| 2,4-Dichloropyridine | PdCl2, NBu4Br | Na2CO3 | C4-arylation (>99:1) | nih.gov |
| 2,4-Dibromopyridine | Mononuclear Pd | Standard | C2-arylation | whiterose.ac.ukacs.org |
| 2,4-Dibromopyridine | Pd3-type clusters/nanoparticles | PPh3 (low ratio) | C4-arylation | whiterose.ac.ukacs.org |
| 2,4-Dibromopyridine | Trinuclear Pd(II)-NHC complexes | Aryl boronic acids | C4-arylation | rsc.org |
Kumada Cross-Coupling and Site-Selective Functionalization
The Kumada cross-coupling, which utilizes organomagnesium (Grignard) reagents, also demonstrates site-selectivity in reactions with dihalopyridines. Similar to the Suzuki-Miyaura reaction, the regioselectivity can be influenced by the catalytic system. For 2,4-dibromopyridine, switching from mononuclear palladium catalysts to multinuclear species can invert the typical C2-selectivity to favor C4-functionalization. whiterose.ac.ukacs.org This has been demonstrated in the reaction of 2,4-dibromopyridine with phenylmagnesium bromide, where the Pd/PPh3 ratio was a critical factor in controlling the site of arylation. whiterose.ac.ukacs.org
Stille and Heck Cross-Coupling Applications
The Stille coupling, which involves organotin reagents, and the Heck coupling, which reacts with alkenes, are also valuable methods for functionalizing dihalopyridines. In a convergent synthesis of the visual pigment A2E, a regioselective Stille cross-coupling was a key step. acs.orgnih.govfigshare.com The intrinsic reactivity of 2,4-dihalopyridines can be influenced by substituents on the ring. For example, in 2,4-dichloropyridines, the presence of a substituent at the C3 position can alter the electronic properties and thus the preferred site of reaction in a Stille coupling. nih.gov
Negishi Coupling and Other Organometallic Cross-Coupling Strategies
The Negishi coupling employs organozinc reagents and is another effective method for forming C-C bonds. wikipedia.org It has been successfully applied in the synthesis of complex molecules, including amino acid derivatives. rsc.org For instance, the Negishi coupling of halopyridines has been utilized to create pyridinium (B92312) amino acids. rsc.org A stereoselective total synthesis of A2E also utilized a regioselective Negishi coupling of 2,4-dibromopyridine as a crucial bond-forming step. acs.orgnih.govfigshare.com The reactivity in Negishi couplings generally follows the trend of C-I > C-Br > C-Cl, with chloro-substituted pyridines often being the least reactive. wikipedia.orgrsc.org
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is of great importance in medicinal chemistry and materials science. acs.org In the case of dihalopyridines, this reaction can also be controlled to achieve regioselectivity. For 2-fluoro-4-iodopyridine (B1312466), selective amination at the C4 position has been achieved using a Pd(OAc)2/BINAP catalytic system under microwave irradiation. researchgate.net This is in contrast to the typical reactivity of 2,4-dichloropyridine, where C-N bond formation often occurs at the C2 position. researchgate.netresearchgate.net The ability to selectively functionalize at either the C2 or C4 position by choosing the appropriate dihalopyridine and reaction conditions provides a powerful tool for the synthesis of diversely substituted pyridines. researchgate.net
Nucleophilic Substitution Reactions and Reactivity at Halogenated Centers
The iodine atom at the C4 position of the pyridine (B92270) ring is generally more susceptible to nucleophilic attack than the one at the C2 position due to the electronic influence of the nitrogen atom. cymitquimica.com This inherent reactivity allows for selective substitution at the C4 position with various nucleophiles such as amines, thiols, and alkoxides. cymitquimica.comambeed.com For example, 4-iodopyridine (B57791) readily participates in nucleophilic substitution reactions where the iodine atom is displaced. cymitquimica.comambeed.com This differential reactivity between the C2 and C4 positions allows for sequential functionalization, where one halogen can be selectively replaced via nucleophilic substitution, leaving the other available for subsequent cross-coupling reactions.
C-H Functionalization Strategies and Regiochemical Control
The C-H functionalization of pyridines is a powerful method for creating complex molecules, though it presents challenges due to the low reactivity and high Lewis basicity of the pyridine ring. nih.govnih.gov In diiodopyridines like this compound, the presence of two iodine atoms significantly influences the reactivity and regioselectivity of C-H functionalization at the remaining C-3, C-5, and C-6 positions. The intrinsic electronic properties of the pyridine ring render it electron-deficient, which generally hinders electrophilic substitution but makes it more susceptible to nucleophilic attack or deprotonation. imperial.ac.uk
Regiochemical control in the functionalization of halopyridines is a critical aspect of their synthetic utility. For dichloropyridines, which serve as useful analogs, deprotonation with hindered lithium bases like lithium diisopropylamide (LDA) can be highly regioselective. researchgate.net For instance, upon treatment with LDA, 2,4-dichloro-3-iodopyridine (B1313218) undergoes lithiation at the 5-position. researchgate.netepfl.ch This selectivity is dictated by a combination of electronic effects, where the halogens influence the acidity of adjacent C-H bonds, and steric factors. nih.govresearchgate.net The driving force for some of these reactions can be the formation of a more stable lithiated intermediate, particularly when the lithium is flanked by two halogen atoms. researchgate.netepfl.ch
Catalytic methods have been developed for the highly selective C-H arylation of pyridines bearing electron-withdrawing groups. nih.gov These protocols can achieve excellent regioselectivity at the 3- and 4-positions, complementing other functionalization methods. nih.gov The regioselectivity in these palladium-catalyzed reactions is rationalized by key electronic effects, including the repulsion between the nitrogen lone pair and the polarized C-Pd bond at the C-2/C-6 positions, as well as the acidity of the specific C-H bond being targeted. nih.gov For a substrate like this compound, functionalization would be expected at the positions least sterically hindered and most electronically activated, which depends on the specific catalytic system employed. The temporary conversion of pyridines into more reactive electron-rich intermediates is another strategy to achieve regioselective functionalization under mild conditions. nih.gov
| Substrate Analog | Reagent/Catalyst | Position(s) Functionalized | Key Factor(s) for Regioselectivity |
| 3-Nitropyridine | Pd(OAc)₂, PPh₃, Ag₂CO₃ | C-4, C-5 | Electronic activation by nitro group, Lewis acid effect of Ag salt. nih.gov |
| 2,5-Dichloropyridine | Lithium Diisopropylamide (LDA) | C-4 or C-6 | Choice of reagents and reaction conditions. epfl.ch |
| 2,4-Dichloro-3-iodopyridine | Lithium Diisopropylamide (LDA) | C-5 | Formation of a stable lithiated intermediate. researchgate.netepfl.ch |
| 3-Fluoropyridine | Pd(OAc)₂, [PCy₃H]BF₄, K₂CO₃ | C-4 | Electronic effects of the fluorine substituent. nih.gov |
Radical Reactivity and Electronic Structure Influences in Pyridine Derivatives
The electronic structure of the pyridine ring is central to its reactivity. imperial.ac.uk As a π-deficient aromatic system, the carbon atoms have a lower electron density compared to benzene (B151609), which influences its interactions in chemical reactions, including those involving radicals. imperial.ac.uk Radicals are highly reactive species with unpaired electrons, and their stability and reactivity are influenced by electronic and steric factors. numberanalytics.com
In pyridine derivatives, the introduction of substituents significantly alters the electronic landscape. Electron-withdrawing groups can enhance the reactivity of radical sites on the ring. nih.gov The reactivity of distonic radical cations, such as tridehydropyridinium cations, provides direct evidence for how electronic structures influence chemical properties. nih.gov Studies on these species show that their reactivity in ion-molecule reactions is controlled by their electronic makeup. nih.gov For instance, the presence of additional electron-withdrawing groups on the same ring as a radical site can enhance the radical's reactivity. nih.gov
While some complex pyridine derivatives, like certain iron dinitrogen complexes with pyridine N-heterocyclic dicarbene ligands, have been found to not involve ligand-centered radicals, others readily engage in radical chemistry. princeton.edunih.gov The generation of radicals can be achieved through methods like thermal decomposition, photochemical initiation, or redox reactions. numberanalytics.com For diiodopyridines, the carbon-iodine bond is relatively weak and can be cleaved to generate aryl radicals. These radicals can then participate in various synthetic transformations, including C-H functionalization and C-C bond formation. numberanalytics.comlibretexts.org For example, tributyltin hydride is a common reagent used to generate carbon radicals from alkyl or aryl halides in radical chain reactions. libretexts.org The resulting aryl radical from a diiodopyridine could then, for instance, add to an alkene or alkyne to form new carbon-carbon bonds. libretexts.org The electronic nature of the pyridine ring and the remaining iodine substituent would modulate the stability and subsequent reactivity of this radical intermediate.
| Compound Type | Observation/Reaction | Influencing Factors |
| Phenyl radicals | Hydrogen atom abstraction | Polar character of the reacting system. nih.gov |
| Tridehydropyridinium cations | Ion-molecule reactions | Electronic structure of the triradicals. nih.gov |
| Pyridine N-heterocyclic dicarbene iron complexes | Act as π-acceptors with no ligand-centered radicals | Nature of the chelate ligand and metal center. princeton.edunih.gov |
| Alkyl/Aryl Halides | Dehalogenation/C-C bond formation | Generation of carbon radicals using reagents like Bu₃SnH. libretexts.org |
Derivatization and Advanced Functionalization of 2,4 Diiodopyridine Scaffolds
Synthesis of 2,4-Disubstituted and Poly-Substituted Pyridines
The synthesis of 2,4-disubstituted and poly-substituted pyridines from 2,4-dihalogenated precursors is a cornerstone of modern heterocyclic chemistry. The differential reactivity of the halogen atoms on the pyridine (B92270) ring allows for selective functionalization, typically with the C4 position being more reactive towards certain cross-coupling reactions than the C2 position. However, this selectivity can be influenced and even reversed by the choice of catalyst and reaction conditions. rsc.orgacs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Kumada reactions, are frequently employed to introduce aryl or other substituents onto the pyridine core. rsc.orgresearchgate.net For instance, the reaction of 2,4-dibromopyridine (B189624) (an analogue of 2,4-diiodopyridine) with aryl boronic acids can be directed to selectively yield the C4-arylated product. rsc.org This selectivity is attributed to the electronic and steric factors governed by the palladium catalyst and its ligands. acs.orgresearchgate.net Under certain conditions, mononuclear palladium species tend to favor C2 arylation, while multinuclear palladium clusters and nanoparticles can switch the selectivity to the C4 position. acs.org
One-pot methodologies have also been developed to synthesize 2,4-diaryl pyridines and 4-aryl-2,2′-bipyridines from precursors like 2-bromo-4-iodopyridine (B27774). researchgate.netthieme-connect.com These sequential reactions often involve an initial selective coupling at the more reactive C4-iodine bond, followed by a subsequent coupling at the C2-bromine bond. researchgate.net
Below is a table summarizing examples of the synthesis of 2,4-disubstituted pyridines from dihalopyridine precursors.
| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Yield | Reference |
| 2-Bromo-4-iodopyridine | p-Tolylmagnesium bromide | PdCl₂(dppf) | 2-Bromo-4-(p-tolyl)pyridine | 85% | researchgate.net |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd₂(dba)₃·CHCl₃, PPh₃, K₃PO₄ | 2-Bromo-4-phenylpyridine | High C2 selectivity | acs.org |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd₃Cl₂, n-Oct₄NBr, K₃PO₄ | 4-Bromo-2-phenylpyridine | High C4 selectivity | acs.org |
| 2-Bromo-4-iodopyridine | (4-Methylphenyl)magnesium bromide | NiCl₂(dppf) | 2-Bromo-4-(4-methylphenyl)pyridine | 85% | researchgate.net |
Formation of Orthogonally Functionalized Pyridine Derivatives
The concept of orthogonal functionalization is critical for the synthesis of complex molecules where multiple, distinct chemical handles are required. In the context of di- and polyhalogenated pyridines, this involves the selective reaction of one halogen atom while leaving the others intact for subsequent, different transformations. Trihalogenated pyridines, such as 2-chloro-4,5-dibromopyridine and 4-bromo-2-chloro-5-iodopyridine, serve as excellent starting materials for creating orthogonally functionalized pyridine derivatives. mdpi.com
The different electronic properties and steric environments of the halogen atoms at various positions on the pyridine ring allow for regioselective functionalization. mdpi.com For example, a Suzuki coupling might selectively occur at an iodine-substituted position, leaving bromine or chlorine atoms available for other types of reactions like aminations or further cross-couplings under different catalytic conditions. This stepwise approach allows for the controlled introduction of diverse functional groups onto the pyridine scaffold.
The development of methods for the regioselective deprotometalation of substituted pyridines also contributes to the synthesis of orthogonally functionalized derivatives. researchgate.net By using specific metal amide bases, it is possible to functionalize specific positions of the pyridine ring, which can then be further elaborated.
Construction of Bis-Heteroaryl Systems and Polysubstituted Bipyridines
This compound and its dihalo-analogues are key building blocks for the synthesis of bis-heteroaryl systems and polysubstituted bipyridines, which are important ligands in coordination chemistry and materials science. researchgate.netdoi.org Various cross-coupling methodologies are employed to construct these systems.
The Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide, has been used to prepare 4,4'-dihalo-2,2'-bipyridines from dihalopyridines. researchgate.net Similarly, Suzuki and Negishi couplings are widely used for the synthesis of bipyridine derivatives. mdpi.com
A modular, transition-metal-free approach using Grignard reagents and pyridylsulfonium salts has been developed for the synthesis of 2,2'-, 2,3'-, and 2,4'-linked bipyridines. acs.orgresearchgate.net This method demonstrates broad functional group tolerance and allows for the construction of a diverse library of bipyridine compounds. acs.org For example, reacting a Grignard reagent formed in situ from an iodopyridine with a pyridylsulfonium salt can yield various bipyridine isomers. acs.org
The synthesis of unsymmetrical terpyridines has been achieved through iterative ligand coupling reactions starting from 2,6-dibromopyridine, showcasing the modularity of these synthetic strategies. chemrxiv.org
| Starting Materials | Coupling Method | Catalyst/Conditions | Product | Yield | Reference |
| 2-Iodopyridine (B156620), 2-Pyridylsulfonium salt | Grignard-based ligand coupling | i-PrMgCl·LiCl | 2,2'-Bipyridine (B1663995) | 73% | acs.org |
| 4-Iodopyridine (B57791), 2-Pyridylsulfonium salt | Grignard-based ligand coupling | i-PrMgCl·LiCl | 2,4'-Bipyridine | 76% | acs.org |
| 2-Bromo-4-iodopyridine, (2-Pyridyl)tributylstannane | Stille Coupling | Pd(PPh₃)₄ | 4-Iodo-2,2'-bipyridine | 82% | researchgate.net |
| 2-Bromopyridine (B144113) | Ullmann-type homocoupling | Pd(OAc)₂, Piperazine, DMF | 2,2'-Bipyridine | Good | mdpi.com |
Development of Helical Peptide Mimetics and Complex Molecular Scaffolds
The rigid and well-defined geometry of the pyridine scaffold makes it an attractive template for the design and synthesis of molecules that mimic biological structures, such as the α-helix of peptides. nih.gov These helical peptide mimetics are valuable tools for studying and inhibiting protein-protein interactions. nih.gov
Phenylpyridal- and phenyldipyridal-based scaffolds have been designed as novel helical peptide mimetics. nih.gov The synthesis of these complex molecules often relies on the selective functionalization of dihalogenated pyridine derivatives. The pyridine unit, by replacing a C-H bond with a nitrogen lone pair, can influence the torsional angles between aryl rings in ter-aryl systems, biasing the conformation towards one that mimics an α-helix. nih.gov
The modular synthesis of teraryl-based α-helix mimetics has been advanced by the development of a complete set of pyridine boronic acid building blocks decorated with the side chains of proteinogenic amino acids. nih.govresearchgate.net These building blocks are assembled using sequential palladium-catalyzed cross-coupling reactions, starting from dihalogenated pyridines like 3,5-diiodopyridine. nih.gov This approach allows for the creation of a diverse library of α-helix mimetics with various side chains, crucial for probing biological interactions. nih.govnih.gov
The versatility of dihalogenated pyridines as building blocks extends to the creation of other complex molecular scaffolds, including those with applications in materials science and as imaging probes. innospk.com
Advanced Spectroscopic and Analytical Characterization Techniques in 2,4 Diiodopyridine Research
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. filab.frgu.edu.eg This technique is well-suited for the analysis of volatile and thermally stable compounds like 2,4-diiodopyridine. filab.fr In a typical application, GC-MS would be used to assess the purity of a this compound sample, with the gas chromatogram showing a distinct peak for the compound at a specific retention time. The mass spectrometer then provides a mass spectrum for this peak. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of 330.89 g/mol . nih.gov The fragmentation pattern, showing characteristic losses of iodine atoms and fragments of the pyridine (B92270) ring, serves as a molecular fingerprint to confirm the compound's identity. researchgate.netnih.gov
Liquid chromatography-mass spectrometry (LC-MS) is an essential technique that couples the separation power of high-performance liquid chromatography (HPLC) with the analytical capabilities of mass spectrometry. wikipedia.orgmeasurlabs.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. wikipedia.org LC-MS can be used to analyze this compound in complex mixtures, such as reaction monitoring or metabolite identification. wikipedia.orgnih.gov Tandem mass spectrometry (LC-MS/MS) enhances selectivity and sensitivity, making it ideal for trace-level quantification. measurlabs.comnih.gov In this technique, the molecular ion of this compound would be selected and fragmented to produce specific daughter ions, which are then monitored for highly selective and quantitative analysis. nih.gov Derivatization techniques using reagents like bis(pyridine) iodine tetrafluoroboride can also be employed to enhance detection sensitivity in LC-MS analyses. researchgate.netacs.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and bonding. These methods are powerful for identifying functional groups and confirming molecular structure. mdpi.com
Detailed vibrational analyses have been performed on related halopyridines, such as 2-iodopyridine (B156620) and other dihalopyridines, providing a solid basis for interpreting the spectra of this compound. nih.govdntb.gov.uaoup.com The vibrational modes are influenced by the mass and electronic effects of the substituents. The presence of two heavy iodine atoms on the pyridine ring would result in characteristic low-frequency vibrations.
Key vibrational modes for this compound would include:
C-H stretching: Found in the high-frequency region of the spectrum, typically around 3000-3100 cm⁻¹.
Pyridine ring stretching: A series of complex vibrations occurring in the 1400-1600 cm⁻¹ region, which are sensitive to the substitution pattern.
C-I stretching: The carbon-iodine stretching vibrations are expected at low frequencies due to the heavy mass of the iodine atom. These bands are often found in the far-infrared region or as low-frequency Raman shifts.
Ring breathing and deformation modes: These vibrations involve the entire pyridine ring and are also found at lower frequencies, providing further structural confirmation.
The combination of IR and Raman spectroscopy is particularly powerful due to their different selection rules, often providing complementary information on the vibrational modes of the molecule.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| C-H Stretching | 3000 - 3100 | Medium | Medium |
| Pyridine Ring Stretching (C=C, C=N) | 1400 - 1600 | Strong | Strong |
| C-H In-Plane Bending | 1000 - 1300 | Medium | Weak |
| Ring Breathing Mode | ~990 | Weak | Strong |
| C-H Out-of-Plane Bending | 700 - 900 | Strong | Weak |
| C-I Stretching | 500 - 650 | Strong | Strong |
Note: These are predicted frequency ranges based on data from analogous halogenated pyridines. mdpi.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within molecules like this compound. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. msu.edu The specific wavelengths of light absorbed provide valuable information about the molecule's structure, particularly the presence of chromophores—the parts of a molecule responsible for its color and light absorption. fiveable.me
In this compound, the pyridine ring itself acts as a chromophore. The structure contains π electrons in the aromatic system and non-bonding (n) electrons on the nitrogen atom. The iodine atoms attached to the ring function as auxochromes, which are groups that can modify the absorption characteristics of the chromophore. The absorption of UV-Vis radiation by this compound is primarily governed by two types of electronic transitions:
π → π* (pi to pi-star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a higher energy π* antibonding orbital. libretexts.org They are characteristic of compounds with conjugated systems, such as aromatic rings. These transitions are typically high in energy and result in strong absorption bands in the UV region. libretexts.org
n → π* (n to pi-star) transitions: This type of transition occurs when an electron from a non-bonding orbital, such as one of the lone pair electrons on the nitrogen atom in the pyridine ring, is promoted to a π* antibonding orbital. libretexts.orgagroparistech.fr These transitions are generally of lower energy than π → π* transitions and thus occur at longer wavelengths. libretexts.org
The UV-Vis spectrum of a compound like this compound, typically recorded in a solvent such as dichloromethane, would display absorption bands corresponding to these electronic transitions. researchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent used. For instance, the electronic absorption spectra of related ferrocenyl-ethynylpyridine complexes show bands below 400 nm attributed to π-π* transitions. researchgate.net The superposition of vibrational and rotational transitions onto the electronic transitions often results in broad absorption bands rather than sharp lines. msu.edu
Table 1: Common Electronic Transitions in Organic Molecules
| Transition Type | Description | Typical Wavelength Range |
| σ → σ | Excitation of an electron from a sigma (σ) bonding orbital to a sigma antibonding (σ) orbital. Requires very high energy. agroparistech.fr | < 200 nm |
| n → σ | Excitation of an electron from a non-bonding (n) orbital to a sigma antibonding (σ) orbital. agroparistech.fr | 150-250 nm |
| π → π | Excitation of an electron from a pi (π) bonding orbital to a pi antibonding (π) orbital. Common in unsaturated systems. libretexts.org | 200-700 nm |
| n → π | Excitation of an electron from a non-bonding (n) orbital to a pi antibonding (π) orbital. Requires an unsaturated group with a heteroatom. libretexts.org | 200-700 nm |
X-ray Diffraction for Solid-State Structural Analysis and Supramolecular Interactions
A critical aspect of the solid-state chemistry of this compound is its participation in halogen bonding. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). mdpi.comrsc.org In iodinated pyridines, the iodine atoms can form strong and specific interactions with nitrogen or oxygen atoms on neighboring molecules. rsc.orgresearchgate.net These C–I···N or C–I···O interactions are crucial in crystal engineering, enabling the design and construction of predictable solid-state structures. researchgate.net
In the context of complexes involving iodopyridine ligands, X-ray diffraction studies have provided detailed insights into these interactions. For example, in copper(II) complexes with 4-iodopyridine-2,6-dicarboxylate and 4,4'-bipyridine, the crystal structure is stabilized by a network of intermolecular interactions. researchgate.net Similarly, studies on complexes of 2,5-diiodopyridine (B48462) with copper(I) halides have characterized the C–I···X–Cu (where X is a halide) halogen bonds that link the complexes into 3D supramolecular networks. mdpi.com These studies show that halogen bonding can be a dominant force in directing the self-assembly of molecules in the solid state, often in concert with other interactions like hydrogen bonding. acs.org
Table 2: Example of Crystallographic Data Obtained from X-ray Diffraction Analysis Data presented is for a related heterocyclic compound to illustrate typical XRD output. mdpi.com
| Parameter | Value |
| Chemical Formula | C17H12BrN5S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Z (molecules/unit cell) | 4 |
Advanced Analytical Methods in Quality Assessment and Research
The synthesis and application of this compound in research and as a chemical intermediate necessitate rigorous quality control to ensure its identity, purity, and stability. A suite of advanced analytical methods is employed for this purpose, with chromatographic and spectroscopic techniques being the most prominent. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. abx.de It excels at separating the target compound from impurities, which may include starting materials, byproducts from the synthesis (e.g., other isomers of diiodopyridine or mono-iodinated pyridines), and any degradation products. researchgate.net When coupled with a UV-Vis detector, HPLC allows for the quantification of this compound and its impurities, providing a precise measure of its purity level. bioline.org.br The development of a robust HPLC method involves optimizing parameters such as the column, mobile phase composition, and flow rate to achieve efficient separation. bioline.org.br
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool, particularly for volatile and thermally stable compounds. abx.de GC separates components of a mixture based on their boiling points and interactions with the stationary phase. The subsequent MS analysis provides mass information for each separated component, allowing for their definitive identification. This is crucial for confirming the presence of this compound and identifying any trace impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation. ruifuchemical.com NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. This allows for unambiguous confirmation that the correct isomer, this compound, has been synthesized and is free from other isomeric impurities. The chemical shifts, coupling constants, and integration of the peaks in the NMR spectrum serve as a unique fingerprint for the compound.
Table 3: Summary of Analytical Methods for this compound
| Technique | Application in this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation from isomers and impurities, and quantification. abx.de |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity determination and identification of volatile impurities. abx.de |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation, isomeric purity verification, and identification of the molecular framework. ruifuchemical.com |
| Infrared (IR) Spectroscopy | Identification of functional groups and confirmation of the overall molecular structure. Spectral data for related dihalopyridines is well-documented. nih.gov |
Applications of 2,4 Diiodopyridine in Diverse Chemical Disciplines
Utilization in Complex Organic Synthesis as a Versatile Building Block
In organic synthesis, 2,4-diiodopyridine serves as a key building block for constructing complex 2,4-disubstituted pyridine (B92270) motifs. The two iodine substituents can be selectively functionalized through various cross-coupling reactions, allowing for the stepwise and controlled introduction of different chemical groups. The C-I bond at the 4-position is generally more susceptible to oxidative addition in palladium-catalyzed reactions compared to a C-Cl or C-Br bond at the same position, while the C-I bond at the 2-position, being alpha to the nitrogen, has distinct reactivity. This differential reactivity is the cornerstone of its utility.
Key reactions where this compound is employed include:
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. With this compound, organoboron reagents can be coupled sequentially. Studies on analogous compounds like 2,4-dibromopyridine (B189624) show that reaction conditions, particularly the choice of palladium catalyst and ligands, can direct the initial coupling to either the C2 or C4 position. For instance, certain multinuclear palladium clusters have been shown to favor arylation at the C4 position of 2,4-dibromopyridine, a switch from the typical C2 selectivity seen with mononuclear catalysts. acs.org The weaker C-I bonds in this compound are expected to undergo these couplings under milder conditions than their bromo- or chloro-analogs. rsc.org
Sonogashira Coupling: This reaction introduces alkynyl groups, which are valuable handles for further transformations or for building rigid, conjugated systems. Research on dihalogenated aminopyridines, such as 2-amino-3,5-diiodopyridine, demonstrates the feasibility of double Sonogashira couplings to build complex heterocyclic systems like 7-azaindoles. nih.gov A similar strategy can be applied to this compound to synthesize 2,4-dialkynylpyridines or to functionalize one position selectively. acs.orgbeilstein-journals.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. The regioselectivity of amination on dihalopyridines is well-documented; for example, in 2-fluoro-4-iodopyridine (B1312466), the Buchwald-Hartwig coupling occurs exclusively at the 4-position. researchgate.net This selectivity allows for the precise installation of amino groups, which are crucial functional groups in many biologically active molecules. rsc.orgacs.org
| Reaction Type | Description | Typical Reagents | Selectivity Principle |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Forms C-C bonds with boronic acids/esters. | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Site selectivity (C2 vs. C4) can be controlled by the catalyst system and reaction conditions. acs.orgresearchgate.net |
| Sonogashira Coupling | Forms C-C bonds with terminal alkynes. | R-C≡CH, Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Enables synthesis of alkynylpyridines, key precursors for conjugated materials and heterocycles. nih.gov |
| Buchwald-Hartwig Amination | Forms C-N bonds with amines. | R₂NH, Pd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Often shows high regioselectivity, allowing for controlled mono- or di-amination. researchgate.netrsc.org |
Role in Medicinal Chemistry and Drug Discovery
The pyridine ring is a common feature in many pharmaceuticals, and the ability to precisely functionalize it at the 2- and 4-positions makes this compound a valuable starting material in drug discovery programs.
The 2,4-disubstituted pyridine framework, readily accessible from this compound, is considered a "privileged scaffold" in medicinal chemistry. It serves as the core structure for a variety of APIs. Halogenated pyridines are frequently used as intermediates in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties. chemimpex.com For instance, the Suzuki-Miyaura coupling of a dihalopyridine with an appropriate boronic acid is a common strategy to build the complex molecular architectures required for biological activity. The reactivity of this compound allows for the efficient construction of libraries of 2,4-disubstituted pyridine derivatives for high-throughput screening to identify new drug leads.
The selective functionalization of 2,4-dihalopyridines has been a key strategy in the rational design of enzyme inhibitors. A notable example is the development of thrombin inhibitors based on a 2,4-disubstituted pyridine scaffold. psu.edudiva-portal.org In this work, researchers used 2-fluoro-4-iodopyridine as the starting scaffold. A retrosynthetic analysis reveals how the two positions are sequentially modified:
The iodine at C4 is first used in a Grignard exchange reaction to introduce a benzoyl substituent, which serves as the P3 residue that binds to the thrombin active site. psu.edudiva-portal.org
The fluorine at C2 is subsequently displaced via a nucleophilic aromatic substitution (SNAr) reaction to install the P1 residue, a para-amidinobenzylamine moiety. psu.edudiva-portal.org
This strategic, stepwise functionalization, enabled by the different reactivities of the halogens at the C2 and C4 positions, is directly applicable to this compound for creating similar or novel biologically active molecules. This approach has also been applied to the design of other important inhibitor classes, such as c-Met kinase inhibitors, where the azaindole core is often assembled from dihalopyridine precursors. mdpi.com
| Target Class | Scaffold | Synthetic Strategy Example | Reference Application |
|---|---|---|---|
| Proteases (e.g., Thrombin) | 2,4-Disubstituted Pyridine | Sequential functionalization: Grignard exchange at C4 followed by SNAr at C2 of 2-fluoro-4-iodopyridine. psu.edudiva-portal.org | Design of potent and selective thrombin inhibitors for antithrombotic therapy. diva-portal.org |
| Kinases (e.g., c-Met) | Azaindole (from Dihalopyridine) | Sonogashira coupling of a dihalopyridine followed by cyclization to form the azaindole core. mdpi.com | Development of ATP-competitive inhibitors for cancer therapy. mdpi.com |
| Various (Anti-cancer, Anti-inflammatory) | 2,4-Disubstituted Pyridine | Suzuki-Miyaura coupling to append aryl or heteroaryl groups. chemimpex.com | Synthesis of β-carboline derivatives and other complex molecules for drug discovery. |
Development of Active Pharmaceutical Ingredient (API) Scaffolds
Contributions to Materials Science and Polymer Chemistry
The same reactivity that makes this compound useful in organic synthesis and medicinal chemistry also allows it to be a building block for advanced materials with tailored electronic, optical, and coordination properties.
Conjugated polymers containing pyridine units are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The ability to perform sequential cross-coupling reactions on this compound provides a direct route to create well-defined conjugated oligomers and polymers. For example, a Sonogashira coupling could be used to attach ethynyl-aromatic groups, extending the π-system of the molecule. This approach has been used to prepare conjugated pyridine and 2,2'-bipyridine (B1663995) building blocks that are precursors to functional nanomaterials. researchgate.netresearchgate.netsemanticscholar.org The presence of the nitrogen atom in the polymer backbone can influence properties such as electron transport, solubility, and metal-ion coordination.
Functionalized pyridines are among the most common organic linkers used to construct metal-organic frameworks (MOFs) and coordination polymers. These materials consist of metal ions or clusters connected by organic ligands, creating porous structures with applications in gas storage, separation, and catalysis. While this compound itself may not be the final ligand, it is a precursor to ligands where the iodine atoms are replaced by coordinating groups like carboxylates or other nitrogen heterocycles.
A significant finding is the direct use of a diiodopyridine in the formation of a copper(I) coordination polymer. capes.gov.br In a hydrothermal reaction, copper(II) was simultaneously reduced to copper(I) while isonicotinic acid was substituted by iodo groups, leading to the self-assembly of a new coordination polymer, [CuI(C₅H₃NI₂)]·1/2I₂. capes.gov.br This demonstrates that the diiodopyridine moiety can be directly incorporated into a coordination network, where the pyridine nitrogen coordinates to the metal center. This opens possibilities for designing new frameworks where the iodine atoms could potentially participate in halogen bonding to control the final structure. capes.gov.brjyu.fi
Building Blocks for Conjugated Pyridines, Polymers, and Advanced Functional Materials
Function as Ligands and Substrates in Catalytic Systems
The reactivity of the carbon-iodine bonds and the coordinating ability of the pyridine nitrogen atom allow this compound and its analogs to serve dual roles in catalytic chemistry, acting as both substrates for transformation and as ligands that influence a catalyst's behavior.
As a substrate, this compound is primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The presence of two halogen atoms at the C2 and C4 positions, which are electronically distinct, introduces the challenge and opportunity of regioselective functionalization. Generally, in dihaloheteroarenes, the halide adjacent to the nitrogen (the C2 position) is more reactive towards oxidative addition in palladium catalysis. researchgate.net This intrinsic reactivity is attributed to the lower carbon-halogen bond dissociation energy at the C2 position. acs.org
However, the selectivity of these cross-coupling reactions can be dramatically influenced and even reversed by the choice of catalyst system, including the ligands coordinated to the palladium center and the reaction conditions.
Key Research Findings in Catalysis:
Ligand-Controlled Selectivity: Studies on the analogous 2,4-dichloropyridine (B17371) have shown that sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, can promote cross-coupling reactions to occur preferentially at the C4 position with high selectivity. nih.gov This ligand-controlled approach enables the installation of aryl, heteroaryl, and alkyl groups at the C4 position, leaving the C2-halide available for subsequent reactions like nucleophilic aromatic substitution (SNAr). nih.gov
Catalyst Speciation: The selectivity of Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine has been shown to be dependent on the nature of the palladium catalyst. acs.orgrsc.org While mononuclear palladium species often favor C2-arylation, multinuclear species like Pd₃ clusters and palladium nanoparticles can switch the selectivity to favor the C4 position. acs.orgrsc.org For instance, a Pd/CeO₂ single-atom catalyst (SAC) was found to preferentially couple at the atypical C4-position of 2,4-dibromopyridine under various conditions. researchgate.net
Reaction Scope: The versatility of dihalopyridines as substrates extends to various cross-coupling methodologies. Stille coupling of 2,6-diiodopyridine (B1280989) has been investigated, showing that the reaction is faster for diiodopyridine compared to dibromopyridine, while dichloropyridine is unreactive under similar conditions. Sonogashira coupling reactions have also been successfully performed on diiodopyridines to introduce alkynyl substituents, further highlighting their utility in constructing complex organic molecules. nih.gov
While less common, the pyridine nitrogen of this compound allows it to function as a ligand. In a notable example, a simultaneous reduction, substitution, and self-assembly process under hydrothermal conditions afforded a novel diiodopyridine copper(I) coordination polymer, where the diiodopyridine unit coordinates to the copper center. capes.gov.brnih.govfigshare.com
Supramolecular Chemistry and Non-Covalent Interactions
The iodine atoms and the nitrogen atom of this compound are key functional groups that drive its participation in forming ordered, non-covalently bonded superstructures. These interactions are fundamental to the fields of supramolecular chemistry and crystal engineering.
Design of Self-Assembled Systems
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This compound and related iodinated pyridines are effective tectons (building blocks) for designing such systems.
A significant example involves the hydrothermal reaction of copper(II) with pyridinecarboxylate in the presence of iodide, which leads to the in-situ formation of a diiodopyridine species and its subsequent self-assembly into a copper(I) coordination polymer. capes.gov.brnih.govfigshare.com This process demonstrates a complex interplay of redox reactions, substitution, and self-assembly to create an extended, ordered network. capes.gov.br
The principles of self-assembly are also evident in the formation of supramolecular squares. While not using this compound directly, studies on unsymmetrical bis(4-pyridyl)acetylene ligands derived from iodopyridines demonstrate how steric and electronic factors can dictate the self-selection process during the formation of complex, multi-component metallacycles. nih.gov
Halogen Bonding and Hydrogen Bonding in Crystal Engineering
Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. rsc.orgscispace.comresearchgate.net In this compound, both halogen and hydrogen bonds are crucial directional forces.
Halogen Bonding: The iodine atoms on the pyridine ring are effective halogen bond (XB) donors. A halogen bond is a non-covalent interaction where an electrophilic region (a σ-hole) on a halogen atom is attracted to a Lewis basic (electron-rich) site. mdpi.com In crystal structures, these C-I groups can form strong, directional interactions with acceptors like other halogens (I···I) or the nitrogen atom of another pyridine ring (I···N). researchgate.net Research on related 2,5-dihalopyridine-copper(I) halide complexes has shown that the pyridine ligands can form robust C—X···A–Cu (where X is the halogen on pyridine and A is a halide ion) halogen bonds, which are often stronger than the C—X···X'–C interactions between two pyridine ligands. mdpi.comjyu.fi These interactions are critical in linking coordination polymers into 3D supramolecular networks. mdpi.comjyu.fi
Hydrogen Bonding: The nitrogen atom of the pyridine ring is a competent hydrogen bond acceptor. It can form classic hydrogen bonds, for example, with a carboxylic acid (O-H···N) to create predictable supramolecular synthons. rsc.orgnih.gov In the absence of strong donors, weaker C-H···N hydrogen bonds can also play a role in directing the crystal packing, often linking molecules into one-dimensional chains. researchgate.net The interplay between strong hydrogen bonds and weaker halogen bonds allows for the construction of complex, multi-dimensional architectures. rsc.org For instance, molecular tapes can be formed through strong O-H···N hydrogen bonds, which are then linked into larger structures via weaker C-I···O interactions. rsc.orgscispace.comresearchgate.net
The ability to simultaneously utilize both hydrogen and halogen bonding provides a powerful strategy in crystal engineering, enabling the creation of modularly built crystal structures with a high degree of predictability. rsc.orgscispace.comresearchgate.net
Future Perspectives and Emerging Research Avenues for 2,4 Diiodopyridine
Challenges and Opportunities in Regioselective Functionalization and Scalability
A primary challenge in the chemistry of 2,4-diiodopyridine lies in achieving regioselective functionalization. The differential reactivity of the iodine atoms at the C2 and C4 positions can be exploited for sequential, site-selective reactions, but controlling this selectivity remains a significant hurdle. Generally, in dihalogenated pyridines, the halide at the 4-position is more susceptible to nucleophilic aromatic substitution, while the 2-position is often favored in certain cross-coupling reactions. researchgate.netresearchgate.net However, the outcome can be highly dependent on the specific reaction conditions, including the catalyst, ligands, and solvent system employed. acs.org
The development of more sophisticated catalytic systems is a major opportunity. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-couplings has shown promise in directing the reaction to the C4 position of 2,4-dichloropyridines, a strategy that could potentially be adapted for this compound. nih.gov Understanding the mechanistic underpinnings of how different palladium species (mononuclear, clusters, or nanoparticles) influence site-selectivity is an active area of research that could unlock more precise control over functionalization. acs.org
Another significant challenge is the scalability of synthetic routes to this compound and its derivatives. While laboratory-scale syntheses are established, developing processes that are both efficient and cost-effective for large-scale production is crucial for industrial applications. acs.orgheteroletters.org Research into scalable, convenient syntheses of related dihalopyridines, such as 2,6-dichloro-4-iodopyridine, provides a blueprint for addressing this challenge. acs.orgacs.orgnih.gov Opportunities lie in the development of flow chemistry protocols, which can offer improved safety, reproducibility, and scalability over traditional batch processes.
Table 1: Challenges and Opportunities in the Synthesis and Functionalization of this compound
| Area | Challenges | Opportunities |
|---|
| Regioselectivity | - Achieving high selectivity for either the C2 or C4 position.
Innovations in Sustainable Synthesis Protocols and Atom Economy
The principles of green chemistry are increasingly influencing the design of synthetic pathways, and the synthesis of this compound is no exception. A key focus is the improvement of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgjocpr.comskpharmteco.com Traditional multi-step syntheses of substituted pyridines often suffer from poor atom economy, generating significant waste. rsc.orgchemistry-teaching-resources.com
Future research will likely prioritize the development of synthetic routes that maximize atom economy. This includes exploring addition and rearrangement reactions, which are inherently more atom-economical than substitution or elimination reactions. chemistry-teaching-resources.com Catalytic cycles that minimize the use of stoichiometric reagents are also a critical area of development. fau.eu For instance, photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions, offering a more sustainable alternative to traditional methods that require high temperatures and toxic reagents. rsc.org
The development of sustainable protocols also involves the use of greener solvents and renewable starting materials. mdpi.com Research into syntheses that utilize biomass-derived solvents or starting materials is gaining traction. mdpi.com For example, recent studies have demonstrated the use of cyclopentyl methyl ether (CPME), a bio-based solvent, in sustainable carbonylation reactions. mdpi.com Furthermore, developing catalytic systems that can operate in water or other environmentally benign solvents would represent a significant advance.
Exploration of Novel Reactivity Patterns and Mechanistic Insights
While the reactivity of this compound in standard cross-coupling reactions is relatively well-explored, there is still much to learn about its potential for novel transformations. The presence of two reactive C-I bonds opens the door to a variety of reaction pathways that have yet to be fully investigated. For example, the "halogen dance" phenomenon, where a halogen atom migrates to a different position on the pyridine (B92270) ring under the influence of a strong base, could be harnessed for the synthesis of new isomers. researchgate.net
A deeper mechanistic understanding of existing reactions is crucial for unlocking new reactivity. researchgate.net Detailed studies, combining experimental techniques with computational modeling, can provide insights into the key intermediates and transition states that govern reaction outcomes. researchgate.netnih.gov For instance, understanding how the electronic properties of the pyridine ring and the nature of the catalyst interact can lead to the rational design of reactions with unprecedented selectivity. nih.gov The study of how different palladium catalyst species can switch the regioselectivity of cross-coupling in 2,4-dibromopyridine (B189624) from the typical C2 to the atypical C4 position highlights the importance of such mechanistic investigations. acs.org
Future research may also focus on the activation of C-H bonds on the pyridine ring, in addition to the C-I bonds. While challenging, direct C-H functionalization offers a highly atom-economical route to new derivatives. nih.gov The development of catalysts that can selectively activate a specific C-H bond in the presence of the two iodine atoms would be a major breakthrough.
Expanding Applications in Interdisciplinary Fields
The versatility of this compound as a synthetic building block makes it a valuable tool in a variety of interdisciplinary fields. Its derivatives are being explored for a wide range of applications, from medicine to materials science.
In medicinal chemistry , dihalopyridines serve as scaffolds for the development of new therapeutic agents. nbinno.com The ability to selectively functionalize the two positions allows for the creation of diverse molecular libraries for drug discovery. Substituted pyridines are found in numerous biologically active compounds, and the development of novel derivatives of this compound could lead to new treatments for a variety of diseases. nih.govnbinno.com
In materials science , the electronic properties of the pyridine ring make it an attractive component for advanced materials. nbinno.comchemimpex.com Derivatives of this compound can be incorporated into polymers, organic semiconductors, and other materials with applications in electronics, such as organic light-emitting diodes (OLEDs) and solar cells. nbinno.comchemimpex.com The ability to tune the electronic properties of the molecule through functionalization at the C2 and C4 positions is particularly valuable in this context.
In the field of catalysis , dihalopyridines can act as ligands for transition metal catalysts. ontosight.aichemicalbook.com The nitrogen atom of the pyridine ring and the halogen substituents can coordinate with a metal center, influencing its catalytic activity and selectivity. The development of new ligands based on the this compound scaffold could lead to catalysts with improved performance in a variety of chemical transformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-diiodopyridine with high purity?
- Methodological Answer : Two primary methods are validated:
- Halogen Exchange : React 2,4-dichloropyridine with sodium iodide (NaI) and acetyl chloride in propionitrile at 80–90°C for 24 hours. Post-reaction purification via silica gel filtration and recrystallization from methanol yields >95% purity .
- Hydroiodic Acid Reflux : Substitute halogens (e.g., Cl or Br) in pyridine derivatives using NaI in hydroiodic acid under reflux. This method is scalable but requires careful control of stoichiometry and temperature to avoid byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its structure?
- Key Techniques :
- NMR Spectroscopy : ¹H NMR reveals deshielding effects of iodine substituents (e.g., absence of protons at C2 and C4). ¹³C NMR confirms iodine-induced electronic effects on the pyridine ring .
- Mass Spectrometry : GC-MS with chemical ionization (CI) detects the molecular ion peak at m/z 332 (MH⁺) .
- PubChem Validation : Cross-reference InChI, SMILES, and spectroscopic data with PubChem entries to validate structural integrity .
Q. What common chemical reactions are feasible with this compound in synthetic chemistry?
- Reaction Types :
- Nucleophilic Substitution : Iodine atoms at C2 and C4 are susceptible to substitution with amines or alkoxides under basic conditions .
- Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling with boronic acids (e.g., 3-pyridine-d4-boronic acid) constructs biaryl scaffolds. Use Pd₂(DBA)₃/Cy₃P catalyst systems for high efficiency .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces iodine to hydrogen, yielding pyridine derivatives for further functionalization .
Advanced Research Questions
Q. How can researchers address discrepancies in reported catalytic efficiencies of palladium-mediated cross-coupling reactions involving this compound?
- Resolution Strategies :
- Catalyst Optimization : Compare ligand effects (e.g., tricyclohexylphosphine vs. PPh₃) on reaction rates. Cy₃P improves stability of Pd intermediates, enhancing turnover .
- Solvent Screening : Polar aprotic solvents (e.g., 1,2-dimethoxyethane) favor oxidative addition of Pd to C–I bonds, while coordinating solvents (e.g., THF) may inhibit reactivity .
- Base Selection : Tripotassium phosphate (K₃PO₄) outperforms carbonate bases in Suzuki reactions by mitigating iodide precipitation .
Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitution reactions of this compound?
- Electronic and Steric Factors :
- Electron-Withdrawing Effects : Iodine atoms at C2 and C4 deactivate the pyridine ring, directing nucleophiles to less hindered positions (e.g., C5).
- Steric Hindrance : Bulky nucleophiles preferentially attack C5 due to reduced steric clash compared to C2/C4. DFT calculations support this trend .
Q. How does this compound compare to other dihalopyridines (e.g., 3,5-diiodo or 4-chloro-3,5-diiodo derivatives) in synthetic applications?
- Comparative Analysis :
- Reactivity : Dual iodine atoms in this compound enable sequential functionalization (e.g., cross-coupling followed by substitution), unlike mono-halogenated analogs .
- Electronic Properties : Iodine’s polarizability enhances stability in radical reactions compared to bromine or chlorine derivatives.
- Case Study : this compound outperforms 3,5-diiodopyridine in Suzuki reactions due to reduced steric hindrance at C2/C4 .
Q. What role does this compound play in synthesizing isotopically labeled compounds for tracer studies?
- Application Example :
- Nicotelline-d8 Synthesis : Couple this compound with deuterated boronic acids (e.g., 3-pyridine-d4-boronic acid) to generate deuterated nicotelline. This method is critical for metabolic tracer studies in environmental chemistry .
- Optimization : Use tetra-n-butylammonium bromide as a phase-transfer catalyst to improve reaction homogeneity in biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
